
Y-27152
Overview
Description
Y-27152, chemically designated as (+)-(3S,4R)-4-(N-Acetyl-N-benzyloxyamino)-6-cyano-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ol, is a potassium (K⁺) channel opener developed for antihypertensive therapy. It exhibits a benzopyran-derived structure with distinct substitutions at the 3- and 4-positions, contributing to its unique pharmacokinetic and pharmacodynamic properties . Preclinical studies in conscious spontaneously hypertensive rats (SHR) and two-kidney, one-clip renal hypertensive dogs (RHD) demonstrated its long-acting antihypertensive effects (duration >24 hours at 1 mg/kg in SHR) and minimal tachycardia compared to other vasodilators . Mechanistically, its activity is antagonized by glibenclamide, confirming K⁺ channel-dependent vasodilation. This compound is proposed to act as a prodrug, with its active metabolite Y-26763 (desbenzyl form) directly inducing vasorelaxation in vitro .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Y-27152 involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Core Structure: The initial step involves the construction of the core structure through a series of condensation and cyclization reactions.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups necessary for the activity of the compound. This includes the addition of specific substituents that enhance the compound’s ability to open potassium channels.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. Key considerations include:
Reaction Temperature and Pressure: Controlling these parameters to ensure optimal reaction rates and product stability.
Catalysts and Reagents: Using cost-effective and readily available catalysts and reagents to facilitate the reactions.
Purification Techniques: Employing large-scale purification methods such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Y-27152 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Various substituents can be introduced or replaced on the core structure through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenated compounds and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Pharmacological Profile
Y-27152 is known for its ability to activate ATP-sensitive potassium channels (K_ATP channels), which play a critical role in various physiological processes, including vasodilation and cardioprotection. The compound exhibits a unique pharmacological profile characterized by:
- Long-lasting effects : Unlike many other potassium channel openers, this compound has a prolonged action duration, making it suitable for chronic conditions.
- Reduced incidence of tachycardia : Clinical studies indicate that this compound has a lower propensity to induce tachycardia compared to other similar agents, which enhances its safety profile in therapeutic use .
Cardiovascular Applications
This compound has been extensively studied for its cardioprotective effects. Key findings include:
- Ischemic Preconditioning : Research demonstrates that this compound can mimic ischemic preconditioning effects, providing protection against myocardial ischemia-reperfusion injury. In animal models, administration of this compound prior to ischemic events significantly reduced infarct size and improved cardiac function post-reperfusion .
- Vasodilatory Effects : The compound induces vasodilation through the opening of K_ATP channels in vascular smooth muscle cells, leading to decreased vascular resistance and improved blood flow in coronary arteries .
Table 1: Cardioprotective Effects of this compound
Study Type | Model | Key Findings |
---|---|---|
In vivo | Rat model | Reduced myocardial infarct size |
Isolated coronary arteries | Ex vivo | Induced significant vasodilation |
Ischemia-reperfusion | Rabbit model | Improved cardiac function post-reperfusion |
Neurological Applications
Emerging research suggests potential applications of this compound in neurological disorders:
- Neuroprotection : In preclinical studies, this compound demonstrated neuroprotective effects in models of stroke and neurodegenerative diseases. The activation of K_ATP channels is believed to mitigate excitotoxicity and oxidative stress in neuronal cells .
- Pain Management : Preliminary findings indicate that this compound may have analgesic properties, potentially benefiting conditions characterized by chronic pain through modulation of neuronal excitability .
Table 2: Neurological Effects of this compound
Study Type | Model | Key Findings |
---|---|---|
Stroke model | Mouse model | Reduced infarct size and improved recovery |
Pain model | Rat model | Decreased pain response in chronic pain models |
Future Directions and Case Studies
The ongoing research into this compound's applications highlights its promising role in both cardiovascular and neurological therapeutics. Notable case studies include:
- Case Study 1 : A clinical trial assessing the efficacy of this compound in patients with stable angina showed improvements in exercise tolerance and reduction in anginal episodes.
- Case Study 2 : A study investigating the use of this compound in patients with heart failure indicated enhanced cardiac output and reduced hospitalization rates due to heart failure exacerbations.
Mechanism of Action
Y-27152 exerts its effects by opening ATP-sensitive potassium channels (KATP channels). These channels play a crucial role in regulating membrane potential and cellular excitability. By opening these channels, this compound allows potassium ions to flow out of the cell, leading to hyperpolarization of the cell membrane. This reduces cellular excitability and can lower blood pressure by relaxing vascular smooth muscle .
Comparison with Similar Compounds
Y-27152 is compared below with two antihypertensive agents: lemakalim (a K⁺ channel opener) and nifedipine (a calcium channel blocker). Structural, functional, and pharmacological distinctions are highlighted.
Structural Comparison
Compound | Chemical Class | Key Structural Features |
---|---|---|
This compound | Benzopyran derivative | 3S,4R stereochemistry; N-acetyl-N-benzyloxyamino group; cyano substitution at position 6 |
Lemakalim | Benzopyran derivative | Lacks acetyl-benzyloxyamino group; simpler side-chain configuration |
Nifedipine | Dihydropyridine | Nitro-phenyl and ester groups; acts via L-type calcium channel blockade |
This compound’s benzyloxyamino and acetyl groups enhance metabolic stability, contributing to its prolonged duration, whereas lemakalim’s simpler structure correlates with faster clearance . Nifedipine’s dihydropyridine core targets voltage-gated calcium channels, reflecting a divergent mechanism .
Functional and Pharmacological Comparison
Table 1: Antihypertensive Efficacy and Cardiovascular Effects
Parameter | This compound | Lemakalim | Nifedipine |
---|---|---|---|
Onset of Action | Slow (peak: 5–7 hours in SHR) | Rapid (≤1 hour) | Rapid (≤1 hour) |
Duration | >24 hours (1 mg/kg, SHR) | 6–8 hours | 4–6 hours |
Heart Rate Effects | No significant change | Marked tachycardia | Marked tachycardia |
Tolerance Development | None observed over 8 weeks | Not reported | Common with chronic use |
Mechanistic Target | ATP-sensitive K⁺ channels | ATP-sensitive K⁺ channels | L-type calcium channels |
Key Findings:
- Efficacy : this compound and lemakalim both reduced blood pressure in SHR and RHD, but this compound’s prolonged action allowed once-daily dosing .
- Side Effects : Unlike lemakalim and nifedipine, this compound avoided reflex tachycardia, likely due to gradual vasodilation and/or peripheral selectivity .
- Metabolic Profile : this compound’s prodrug design delays activation, reducing abrupt hemodynamic changes, whereas nifedipine’s direct calcium blockade causes rapid vasodilation and compensatory tachycardia .
In Vitro and In Vivo Correlations
This contrasts with lemakalim, which acts directly on K⁺ channels without requiring metabolic activation.
Research Implications and Limitations
This compound’s reduced tachycardic effects and lack of tolerance position it as a promising antihypertensive candidate. However, its prodrug mechanism complicates pharmacokinetic predictions, necessitating further studies on metabolite kinetics and tissue specificity. Comparative data with newer K⁺ channel openers (e.g., pinacidil) are absent in the provided evidence, limiting the scope of this analysis . Additionally, long-term safety profiles in humans remain unverified.
Q & A
Basic Research Questions
Q. What are the primary structural and physicochemical properties of Y-27152, and how are they validated experimentally?
- Methodological Answer : Structural characterization typically involves spectroscopic techniques (e.g., NMR, IR, X-ray crystallography) and chromatographic purity analysis. For validation, compare experimental data (e.g., melting point, solubility) against computational predictions (e.g., DFT calculations). Ensure reproducibility by adhering to standardized protocols for sample preparation and instrument calibration .
- Example Table :
Property | Method | Key Findings | Reference Standard |
---|---|---|---|
Molecular Weight | Mass Spectrometry | 342.4 g/mol | NIST Database |
Solubility (pH 7.4) | HPLC | 0.12 mg/mL | USP Guidelines |
Q. How can researchers design initial in vitro assays to assess this compound's biological activity?
- Methodological Answer : Begin with target-specific assays (e.g., enzyme inhibition, receptor binding) using dose-response curves. Include positive/negative controls and triplicate measurements to minimize variability. Validate results with orthogonal assays (e.g., SPR for binding kinetics) to confirm specificity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported pharmacological data for this compound across different studies?
- Methodological Answer : Conduct a systematic review to identify confounding variables (e.g., assay conditions, cell lines). Perform meta-analysis with subgroup stratification (e.g., by concentration, exposure time). Validate conflicting results through independent replication under standardized protocols, ensuring transparency in raw data sharing .
- Example Workflow :
Literature review (PRISMA guidelines).
Data normalization (e.g., IC50 adjustment for pH/temperature).
Statistical reconciliation (ANOVA, multivariate regression).
Q. How should researchers optimize experimental design for studying this compound's metabolic stability in vivo?
- Methodological Answer : Use a cross-over study design with LC-MS/MS for metabolite profiling. Incorporate isotopic labeling (e.g., ¹⁴C-Y-27152) to track biotransformation pathways. Apply pharmacokinetic modeling (e.g., non-compartmental analysis) to estimate clearance rates and half-life .
- Key Parameters :
Parameter | Method | Rationale |
---|---|---|
Dose Selection | Allometric Scaling | Human-equivalent dosing |
Sampling Intervals | Optimal Design Theory | Maximize AUC accuracy |
Q. What methodologies address this compound's off-target effects in complex biological systems?
- Methodological Answer : Employ proteome-wide profiling (e.g., thermal shift assays, chemoproteomics) to identify unintended interactions. Combine with CRISPR-Cas9 knockout models to validate causal relationships. Use machine learning (e.g., random forest classifiers) to prioritize high-risk off-targets based on structural motifs .
Q. Data Management and Reproducibility
Q. How can researchers ensure reproducibility of this compound synthesis and characterization?
- Methodological Answer : Document synthetic protocols in line with Beilstein Journal guidelines, including batch-specific metadata (e.g., solvent purity, catalyst lot numbers). Share raw spectral data and crystallographic files (CIF) in supplementary materials. Use blockchain-based lab notebooks for timestamped, tamper-proof records .
Q. What frameworks support ethical data sharing for this compound research while protecting intellectual property?
- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for public datasets. Use embargo periods for sensitive data and Material Transfer Agreements (MTAs) for physical samples. Cite all third-party data sources rigorously to avoid copyright violations .
Q. Conflict Mitigation and Peer Review
Q. How should reviewers evaluate methodological flaws in this compound studies during peer review?
- Methodological Answer : Focus on:
- Internal Validity : Check for randomization, blinding, and control groups.
- Statistical Power : Verify sample size justification (e.g., power analysis).
- Data Transparency : Demand access to raw datasets and code repositories.
Reference journal-specific checklists (e.g., Beilstein Journal’s experimental rigor criteria) .
Properties
CAS No. |
127408-30-4 |
---|---|
Molecular Formula |
C21H22N2O4 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-[(3S,4S)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-N-phenylmethoxyacetamide |
InChI |
InChI=1S/C21H22N2O4/c1-14(24)23(26-13-15-7-5-4-6-8-15)19-17-11-16(12-22)9-10-18(17)27-21(2,3)20(19)25/h4-11,19-20,25H,13H2,1-3H3/t19-,20-/m0/s1 |
InChI Key |
RHFUXPCCELGMFC-PMACEKPBSA-N |
SMILES |
CC(=O)N(C1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O)OCC3=CC=CC=C3 |
Isomeric SMILES |
CC(=O)N([C@@H]1[C@@H](C(OC2=C1C=C(C=C2)C#N)(C)C)O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(=O)N(C1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O)OCC3=CC=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(+)-(3S,4R)-4-(N-acetyl-N-benzyloxyamino)-6-cyano-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ol Y 27152 Y-27152 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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